4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone
Description
4-({[(2,4-Dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone is a phthalazinone derivative featuring a 2,4-dichlorobenzyloxyamino methyl substituent at the 4-position of the phthalazinone core. Phthalazinones are heterocyclic compounds with a broad spectrum of biological activities, including anti-inflammatory, anti-cancer, and enzyme inhibitory properties .
Properties
IUPAC Name |
4-[[(2,4-dichlorophenyl)methoxyamino]methyl]-2H-phthalazin-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3O2/c17-11-6-5-10(14(18)7-11)9-23-19-8-15-12-3-1-2-4-13(12)16(22)21-20-15/h1-7,19H,8-9H2,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTIFGMDNMJUQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CNOCC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone typically involves multiple steps, including:
Formation of the phthalazinone core: : Starting with an appropriate phthalic anhydride or derivative.
Substitution with the 2,4-dichlorobenzyl group: : Employing a nucleophilic aromatic substitution reaction.
Introduction of the amino-methyl linker: : Using an amine functional group under controlled conditions.
Reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity of the product.
Industrial Production Methods
Industrial-scale production may use continuous flow reactors to optimize reaction times and yields. Automation and advanced monitoring technologies help maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can be oxidized under strong oxidative conditions.
Reduction: : Reduction reactions under suitable conditions.
Substitution: : Undergoes nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nucleophiles (amines, alcohols).
Major Products
Oxidation: : Yields various oxidized derivatives.
Reduction: : Leads to reduced amines or alcohols.
Substitution: : Forms substituted phthalazinones or benzyl derivatives.
Scientific Research Applications
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone is pivotal in several research areas:
Chemistry
Catalysis: : Used as a ligand or catalyst in organic reactions.
Material Science: : Incorporated in the synthesis of advanced materials.
Biology
Biochemical Probes: : Employed in studies to explore enzyme mechanisms and interactions.
Drug Discovery: : Investigated for potential pharmacological activities.
Medicine
Therapeutic Potential: : Explored for treating conditions due to its unique interaction with biological targets.
Industry
Agrochemicals: : Evaluated for pesticidal or herbicidal properties.
Pharmaceutical Intermediates: : Used in the synthesis of complex pharmaceutical compounds.
Mechanism of Action
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone interacts with molecular targets such as enzymes or receptors, modulating their activity. The molecular pathways involve binding to active sites, altering conformations, or affecting catalytic functions, leading to desired biochemical outcomes.
Comparison with Similar Compounds
Structural and Functional Group Variations
Phthalazinone derivatives are often modified at the 4-position to enhance bioactivity. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Observations :
- Chlorine Substitution: The 2,4-dichloro substitution in the target compound may enhance hydrophobic interactions and binding affinity compared to mono-chlorinated analogs like 4-(4-chlorophenyl)-2-methyl-1(2H)-phthalazinone .
- Oxyamino Methyl Group: This unique substituent could improve solubility or serve as a hydrogen-bond donor, distinguishing it from methyl or ester-containing analogs (e.g., ) .
- Comparison with Azelastine : Azelastine, a clinically used antihistamine, shares a chloroaryl group but incorporates a bulky azepine ring, which likely influences its receptor selectivity .
Table 2: Activity Comparison
Activity Insights :
- Dichloro Substitution: highlights that 2,4-dichloro substitution in benzyl groups (e.g., in amino acids) improves collagenase inhibition (IC50 ~6.4–6.5 kcal/mol) compared to 2,6-dichloro analogs.
- Anti-Proliferative Analogs: Oxadiazol-phthalazinone derivatives () demonstrate anti-proliferative activity (p < 0.05 vs. untreated cells), implying that the core phthalazinone structure is bioactive .
Physicochemical Properties
Table 3: Physicochemical Data
- Solubility: Azelastine’s solubility in CH2Cl2 and oils () contrasts with the hydroxylimino derivatives in , which are oils, suggesting substituents critically influence polarity .
Biological Activity
4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone is a synthetic compound with the potential for various biological activities. Its structure includes a phthalazinone core, which is known for its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in different models, and potential therapeutic applications.
- Chemical Name : this compound
- Molecular Formula : C16H13Cl2N3O2
- Molecular Weight : 350.20 g/mol
- CAS Number : 339023-37-9
The compound functions primarily as a phosphodiesterase 4 (PDE4) inhibitor. PDE4 inhibitors are significant in treating inflammatory conditions by reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-alpha).
Structure-Activity Relationship (SAR)
Research indicates that benzylamine-substituted phthalazinones exhibit potent inhibitory activity against PDE4. The substitution pattern on the phthalazinone ring significantly influences the biological activity, with specific groups enhancing potency and selectivity against PDE4 enzymes .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound effectively suppresses TNF-alpha production in whole rat blood cells. This suppression is crucial for managing conditions characterized by excessive inflammation, such as dermatitis and asthma .
Case Studies
- Dermatitis Model : In a mouse model of dermatitis, topical administration of the compound resulted in significant reductions in inflammation and lesion severity. This suggests its potential use in dermatological therapies .
- Cytotoxicity Studies : Preliminary cytotoxicity assays indicate that this compound may also exhibit selective toxicity against certain cancer cell lines. Further studies are needed to elucidate its mechanism and specificity in targeting cancer cells.
Comparative Biological Activity Table
Q & A
Q. What are the common synthetic routes for preparing 4-({[(2,4-dichlorobenzyl)oxy]amino}methyl)-1(2H)-phthalazinone?
The synthesis involves multi-step reactions, starting with the phthalazinone core formation followed by functionalization. Key methods include:
- Phosphorus oxychloride-mediated chlorination : Reacting with PCl₅/POCl₃ mixtures under reflux to introduce chloro substituents (65% yield, 141–143°C) .
- Microwave-assisted alkylation : Reducing reaction times from hours to minutes (e.g., 15 min at 150°C in DMF with NaI/NaHCO₃) .
- Nucleophilic substitution : Using KOH in ethanol/water to introduce the 2,4-dichlorobenzyl group (83% yield) .
Q. What spectroscopic techniques are recommended for characterizing phthalazinone derivatives?
A combination of methods ensures structural validation:
- 1H NMR : Identifies substitution patterns (e.g., aromatic protons at δ 7.10–7.55 ppm) .
- FT-IR : Confirms functional groups (C═N stretch at 1,587 cm⁻¹) .
- HRMS (ESI-) : Validates molecular weight (e.g., m/z 283.13387 [M−H]⁻) .
- X-ray crystallography : Resolves conformational details, as used for antifungal analogues .
Q. Which chromatographic techniques are suitable for purifying phthalazinone derivatives?
- Recrystallization : Ethanol/water (1:3 v/v) yields high-purity crystals .
- Flash chromatography : Silica gel with hexane/EtOAc gradients for polar intermediates .
- HPLC : C18 columns with acetonitrile/water + 0.1% TFA for >95% purity .
Advanced Research Questions
Q. How can reaction yields be optimized during 2,4-dichlorobenzyl functionalization?
Strategies include:
Q. How do electron-withdrawing groups (e.g., dichlorobenzyl) influence pharmacological properties?
The 2,4-dichlorobenzyl group:
Q. What computational methods predict binding affinity to target enzymes?
Advanced approaches include:
Q. How are contradictions in biological activity data resolved among analogues?
Methods involve:
Q. What in vitro models evaluate CNS penetration of H3 antagonists?
Key models:
- PAMPA-BBB : Predicts passive permeability (Pe > 4.0 × 10⁻⁶ cm/s) .
- hCMEC/D3 monolayers : Measures active transport via TEER .
- Microsomal assays : Human liver microsomes assess first-pass metabolism .
Q. How is byproduct formation mitigated during phthalazinone alkylation?
Mitigation strategies:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
